molecular formula C9H8BrNO B15203978 2-(Bromomethyl)-5-methylbenzo[d]oxazole

2-(Bromomethyl)-5-methylbenzo[d]oxazole

Cat. No.: B15203978
M. Wt: 226.07 g/mol
InChI Key: FJYBAOWZOPMBPS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methylbenzo[d]oxazole typically involves the bromination of 5-methylbenzo[d]oxazole. One common method includes the reaction of 5-methylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylbenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-5-methylbenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylbenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the substituents introduced during reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzo[d]oxazole
  • 5-Bromo-2-methylbenzoxazole
  • 2-(Bromomethyl)-6-methylpyridine
  • 2-(Bromomethyl)benzonitrile

Uniqueness

2-(Bromomethyl)-5-methylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and methyl groups on the benzoxazole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-(bromomethyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3

InChI Key

FJYBAOWZOPMBPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CBr

Origin of Product

United States

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